molecular formula C16H11ClN4O B14401093 10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one CAS No. 89782-46-7

10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one

Cat. No.: B14401093
CAS No.: 89782-46-7
M. Wt: 310.74 g/mol
InChI Key: JLVMHYNVMWABQC-UHFFFAOYSA-N
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Description

10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one is a heterocyclic compound that belongs to the class of triazinoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazine ring fused to a quinazoline ring, makes it an interesting subject for research and development.

Preparation Methods

The synthesis of 10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with an aldehyde in the presence of a catalyst such as fluorescein under visible light irradiation . This method is efficient and environmentally friendly, as it does not require a metal catalyst.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can be further modified to enhance its biological activity and selectivity.

Properties

CAS No.

89782-46-7

Molecular Formula

C16H11ClN4O

Molecular Weight

310.74 g/mol

IUPAC Name

10-chloro-6-phenyl-2,4-dihydro-[1,2,4]triazino[4,3-c]quinazolin-3-one

InChI

InChI=1S/C16H11ClN4O/c17-11-6-7-13-12(8-11)16-20-19-14(22)9-21(16)15(18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22)

InChI Key

JLVMHYNVMWABQC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN=C2N1C(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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